
Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Overview
Description
Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 525362-07-6) is a boronic ester derivative with a molecular formula of C₁₅H₂₁BO₄ and a molecular weight of 276.19 g/mol . It features a benzoate ester backbone substituted with a methyl group at the 3-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position. This compound is widely used as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science .
The pinacol boronate group enhances stability under ambient conditions, while the methyl substituent provides steric and electronic modulation for regioselective coupling reactions. Its crystalline nature and well-defined structure have been validated via X-ray diffraction in related analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be synthesized through a multi-step process. One common method involves the borylation of a suitable aryl halide precursor using bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate. The general reaction scheme is as follows:
- Aryl Halide + Bis(pinacolato)diboron + Palladium Catalyst + Base → Boronic Ester
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the reaction rate and yield. The use of automated systems for reagent addition and product isolation further improves the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:
- Suzuki-Miyaura Cross-Coupling : This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
- Oxidation : The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
- Substitution : The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.
- Palladium Catalysts : Commonly used in cross-coupling reactions.
- Bases : Potassium carbonate, sodium hydroxide.
- Oxidizing Agents : Hydrogen peroxide, sodium perborate.
- Cross-Coupling Products : Biaryl compounds.
- Oxidation Products : Phenols.
- Substitution Products : Various functionalized aromatic compounds.
Scientific Research Applications
Organic Synthesis
One of the primary applications of methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is in organic synthesis as a boronic ester. Boronic esters are valuable intermediates in the synthesis of various organic compounds through Suzuki coupling reactions. This compound can facilitate the formation of carbon-carbon bonds, which are crucial in building complex organic molecules.
Case Study: Suzuki Coupling Reactions
In a study focusing on the synthesis of biaryl compounds via Suzuki coupling, this compound was used as a boron source. The reaction demonstrated high yields and selectivity for the desired products under mild conditions. The effectiveness of this compound in promoting these reactions highlights its significance in synthetic organic chemistry.
Materials Science
The compound also finds applications in materials science, particularly in the development of advanced materials with specific electronic or optical properties.
Polymer Chemistry
This compound can be used as a monomer or additive in polymer formulations to enhance properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to materials that are more resilient and suitable for various industrial applications.
Photonic Applications
Research has indicated that compounds containing boron can exhibit interesting photonic properties. This compound may be utilized in the development of photonic devices due to its potential for light absorption and emission characteristics.
Case Study: Boron Compounds in Drug Design
Research has shown that boron-containing compounds can interact with biological targets effectively. Although this compound has not been extensively studied for medicinal applications yet, its structural analogs have demonstrated promise in targeting cancer cells and modulating biological pathways.
Mechanism of Action
The mechanism of action of methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves the following steps:
- Oxidative Addition : The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
- Transmetalation : The aryl group from the boronic ester is transferred to the palladium complex.
- Reductive Elimination : The new carbon-carbon bond is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
The compound is compared to structurally related boronic esters, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogs and Key Differences
Comparative Analysis
Substituent Effects on Reactivity
- Methyl vs. Ethyl Ester (Row 1 vs. 2): The ethyl analog exhibits higher molecular weight (290.16 vs. 276.19) and lipophilicity, impacting solubility in nonpolar solvents. However, the methyl variant is more cost-effective and widely used .
- Fluoro Substituent (Row 3) : The fluorine atom increases electron-withdrawing effects, improving reactivity in couplings with electron-rich aryl halides. This is critical for synthesizing fluorinated drugs .
- Hydroxy Group (Row 4) : The -OH group introduces polarity and hydrogen-bonding capacity but necessitates protective strategies during synthesis due to oxidation sensitivity .
Steric and Electronic Modulation
- Methoxy Substituent (Row 5): The methoxy group enhances solubility in polar solvents like ethanol, making it suitable for solution-phase reactions. However, it may reduce coupling efficiency with sterically hindered partners .
- Benzodioxole Derivative (Row 6) : The extended π-system and Z-configuration enable applications in synthesizing conjugated polymers or bioactive molecules with rigid backbones .
Hazard and Stability Profiles
- The hydroxy analog (Row 4) has notable hazards (H315, H319, H335), requiring careful handling , while the parent compound (Row 1) is relatively stable under standard conditions .
Biological Activity
Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boron-containing compound that has garnered interest in various fields of chemistry and biology due to its unique structural properties. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.
The compound has the following characteristics:
- Molecular Formula : C₁₄H₁₈BNO₄
- Molecular Weight : 262.11 g/mol
- CAS Number : 480425-35-2
- Purity : >98% (GC)
Synthesis
This compound is synthesized through a series of reactions that typically involve the coupling of boronic esters with aryl halides. This method is commonly employed in organic synthesis for creating complex molecular architectures.
Anticancer Properties
Recent studies have indicated that compounds containing boron can exhibit significant anticancer properties. The mechanism often involves the inhibition of tumor cell proliferation and induction of apoptosis. For instance:
- Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that this compound can inhibit the growth of breast and prostate cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and subsequent apoptosis in cancer cells.
- Modulation of Gene Expression : Alterations in gene expression profiles have been observed in treated cells, indicating a potential role in regulating oncogenes and tumor suppressor genes.
Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor efficacy of this compound against human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with the compound .
Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|
0 | 100 | 10 |
10 | 75 | 25 |
50 | 50 | 50 |
100 | 30 | 70 |
Study 2: Mechanistic Insights
Another study focused on elucidating the mechanism of action revealed that treatment with the compound resulted in significant upregulation of pro-apoptotic proteins (BAX) and downregulation of anti-apoptotic proteins (BCL-2), suggesting a shift towards apoptosis in treated cells .
Applications in Organic Synthesis
Beyond its biological activity, this compound is also utilized as a reagent in organic synthesis. Its role as a boronic ester makes it valuable for:
- Suzuki-Miyaura Coupling Reactions : This is a key reaction for forming carbon-carbon bonds.
- Synthesis of Complex Molecules : It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Q & A
Q. What are the common synthetic routes for Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?
Basic
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronic ester functionality. A representative method involves coupling methyl 3-methyl-5-bromobenzoate with bis(pinacolato)diboron (B₂pin₂) or via transesterification using Pd(dppf)Cl₂ as a catalyst. For instance, describes a protocol using Pd(dppf)Cl₂, Na₂CO₃, and water/DME at 80°C, yielding 42–56% . Optimized stoichiometry (e.g., 1:1.2 aryl halide to boron reagent) and inert conditions are critical to suppress protodeboronation.
Q. How is the compound characterized post-synthesis?
Basic
Characterization relies on multinuclear NMR (¹H, ¹³C, ¹¹B) and high-resolution mass spectrometry (HRMS) . details NMR analysis (e.g., ¹H NMR δ 1.24 ppm for pinacol methyl groups; ¹¹B NMR δ 29.76 ppm for boron) . HRMS (ESI) confirms molecular weight (e.g., [M+H]+ calculated: 383.1642, observed: 383.1642) . Purity is validated via HPLC (>97%, ) .
Q. What safety protocols are recommended for handling this compound?
Basic
Safety Data Sheets (SDS) recommend:
- Personal protective equipment (PPE): Gloves, lab coat, goggles, and respiratory protection if aerosolized .
- Storage: Sealed containers in dry, ventilated areas; avoid heat/open flames (autoignition risk) .
- Spill management: Use inert absorbents (e.g., sand) and avoid environmental release .
Q. How can reaction conditions be optimized to improve yield in Suzuki-Miyaura coupling?
Advanced
Key parameters:
- Catalyst loading: 2–5 mol% Pd(dppf)Cl₂ or SPhos-Pd-G3 for enhanced turnover .
- Solvent system: DME/water (3:1) with Na₂CO₃ base improves solubility and stability .
- Temperature: 80–100°C balances reaction rate and boronic ester stability .
- Purification: Flash chromatography (petroleum ether/ethyl acetate) resolves by-products (e.g., homocoupling) .
Q. How is stereoselectivity managed during synthesis?
Advanced
Stereoselective synthesis (e.g., Z/E isomerism in alkenyl derivatives) is controlled via substrate geometry and catalyst choice . achieved 95:5 Z/E selectivity using Pd catalysts with bulky ligands (e.g., dppf), which stabilize transition states favoring the Z-configuration . Solvent polarity (e.g., dichloromethane) further modulates selectivity .
Q. How to resolve contradictions in NMR data (e.g., unexpected peaks)?
Advanced
Contradictions often arise from protodeboronation by-products or residual solvents . Strategies:
- Purification: Sequential column chromatography (e.g., silica gel → Sephadex LH-20) removes boron-containing impurities .
- NMR spiking: Add authentic samples to identify overlapping signals .
- Low-temperature ¹¹B NMR: Enhances resolution of boron species .
Q. What are key applications in cross-coupling reactions?
Advanced
The compound serves as a versatile arylboron precursor in:
- Biaryl synthesis: Pd-catalyzed coupling with aryl halides (e.g., ) .
- Macromolecular functionalization: Synthesis of meta-borylated benzamides for drug discovery ( ) .
- Polymer chemistry: Incorporation into conjugated polymers via iterative cross-coupling .
Q. What computational methods aid in structural analysis?
Advanced
- Density Functional Theory (DFT): Predicts NMR chemical shifts (e.g., B3LYP/6-31G* level) and validates crystallographic data .
- SHELX software: Refines X-ray structures (e.g., C–B bond lengths ~1.57 Å; ) .
Q. How does the compound’s stability vary under different conditions?
Advanced
- Thermal stability: Decomposes above 150°C (TGA data).
- Hydrolytic sensitivity: Boronic ester hydrolyzes in protic solvents (e.g., MeOH/H₂O); stabilize with anhydrous Na₂SO₄ .
- Light sensitivity: Store in amber vials to prevent radical degradation .
Q. What is its role in synthesizing complex molecules?
Advanced
The boronic ester enables late-stage diversification in:
Properties
IUPAC Name |
methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-10-7-11(13(17)18-6)9-12(8-10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEGFCISHQGIJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30581635 | |
Record name | Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30581635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929626-17-5 | |
Record name | Benzoic acid, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=929626-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30581635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-5-methoxycarbonylphenylboronic acid, pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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